O-Ethylcholine
Description
O-Ethylcholine (CAS 1112-77-2), chemically known as ethoxyethyltrimethylammonium iodide, is a quaternary ammonium compound derived from choline. Its molecular formula is C₇H₁₈INO, with a molecular weight of 275.13 g/mol . Structurally, it features an ethyl ether group (-OCH₂CH₃) attached to the choline backbone, replacing the hydroxyl group found in natural choline. This modification confers distinct physicochemical properties, such as increased lipophilicity compared to choline, which may influence its biological activity and stability . This compound iodide is primarily utilized in biochemical research as a cholinergic agent, particularly in studies targeting acetylcholine receptors or ion channel modulation .
Properties
CAS No. |
4358-14-9 |
|---|---|
Molecular Formula |
C7H18NO+ |
Molecular Weight |
132.22 g/mol |
IUPAC Name |
2-ethoxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C7H18NO/c1-5-9-7-6-8(2,3)4/h5-7H2,1-4H3/q+1 |
InChI Key |
PLLVTSBBBKLRSO-UHFFFAOYSA-N |
SMILES |
CCOCC[N+](C)(C)C |
Canonical SMILES |
CCOCC[N+](C)(C)C |
Other CAS No. |
4358-14-9 |
Related CAS |
16332-51-7 (iodide) 6343-89-1 (chloride) |
Synonyms |
(2-ethoxyethyl)trimethylammonium chloride ethylcholine ether O-ethylcholine O-ethylcholine bromide O-ethylcholine chloride O-ethylcholine iodide |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Research Findings
Bioactivity and Stability
- This compound vs. O-Acetylcholine: O-Acetylcholine, a natural neurotransmitter, is rapidly hydrolyzed by acetylcholinesterase. This property makes this compound valuable for sustained receptor activation experiments.
This compound vs. Phosphorylcholine :
Phosphorylcholine’s phosphate group enables integration into lipid bilayers, playing a critical role in cell membrane signaling. This compound lacks this amphiphilic character, limiting its membrane interaction but enhancing solubility in polar solvents .
Reactivity and Toxicity
- Halogenated derivatives like O-(2-Chloroethyl)choline exhibit higher reactivity, posing risks of DNA alkylation. This compound, lacking such groups, shows lower inherent toxicity .
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